molecular formula C2H6O4P- B1263817 2-Hydroxyethylphosphonic acid(1-)

2-Hydroxyethylphosphonic acid(1-)

Cat. No.: B1263817
M. Wt: 125.04 g/mol
InChI Key: SEHJHHHUIGULEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyethylphosphonic acid(1-) is an organophosphonate oxoanion that is the conjugate base of 2-hydroxyethylphosphonic acid, arising from deprotonation of one of the two phosphonate OH groups;  major species at pH 7.3. It is a conjugate base of a 2-hydroxyethylphosphonic acid.

Scientific Research Applications

Calcium and HEDP Interaction

  • Calcium Complex Formation : 1-Hydroxyethylidene-1,1-bisphosphonic acid (HEDP) forms polynuclear aggregate complexes with calcium under physiological conditions, which has implications for diagnostic and therapeutic applications (Lamson, Fox, & Higuchi, 1984).

Phosphonic Acid Applications

  • Wide Range of Uses : Phosphonic acids, due to their structural analogy with phosphate, are used in diverse fields like chemistry, biology, and physics. Applications include drug development, bone targeting, surface functionalization, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biosynthesis of Fosfomycin

  • Role in Antibiotic Production : 2-Hydroxyethylphosphonic acid is a key intermediate in the biosynthesis of fosfomycin, an antibiotic, demonstrating its importance in pharmaceutical research (Imai, Seto, Ogawa, Satoh, & Ōtake, 1985).

Chiral Auxiliary Compound

  • Use in Stereochemistry : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a derivative, serves as a chiral auxiliary in chemistry, useful for distinguishing between enantiomers of alcohols and amines (Majewska, 2019).

Adhesive Polymer Research

Biomedical Hydrogel Applications

  • Biomedical Hydrogels : Bisphosphonic acid-functionalized cross-linkers were synthesized and incorporated into hydrogels, impacting their properties like swelling, mechanical strength, and mineralization capabilities. These have potential in biomedical applications (Guven, Altuncu, Bal, Oran, Gulyuz, Kızılel, Okay, & Avci, 2018).

Properties

Molecular Formula

C2H6O4P-

Molecular Weight

125.04 g/mol

IUPAC Name

hydroxy(2-hydroxyethyl)phosphinate

InChI

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)/p-1

InChI Key

SEHJHHHUIGULEI-UHFFFAOYSA-M

Canonical SMILES

C(CP(=O)(O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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